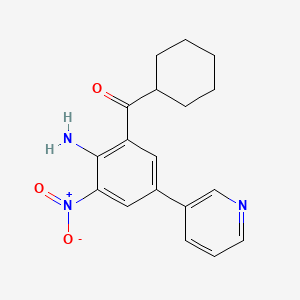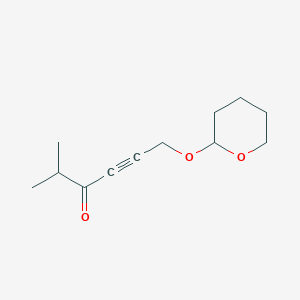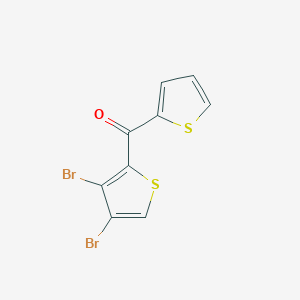
1-(3-Nitrobenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Nitrobenzyl)urea is an organic compound characterized by the presence of a nitro group attached to a benzyl moiety, which is further linked to a urea group
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Nitrobenzyl)urea can be synthesized through the reaction of 3-nitrobenzyl chloride with urea in the presence of a base. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable .
化学反应分析
Types of Reactions: 1-(3-Nitrobenzyl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed:
Reduction: 1-(3-Aminobenzyl)urea.
Substitution: Various substituted benzylureas depending on the nucleophile used.
Hydrolysis: Corresponding amines and carbon dioxide.
科学研究应用
1-(3-Nitrobenzyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a photo-responsive molecule in biological systems.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds upon exposure to light.
Industry: Utilized in the production of polymers and coatings that respond to external stimuli such as light
作用机制
The mechanism of action of 1-(3-Nitrobenzyl)urea involves its ability to undergo photochemical reactions. Upon exposure to light, the nitro group can be converted to a nitroso group, leading to the release of the urea moiety. This photochemical reaction can be harnessed to control the release of active compounds in drug delivery systems or to create photo-responsive materials .
相似化合物的比较
1-(2-Nitrobenzyl)urea: Similar structure but with the nitro group in the ortho position.
1-(4-Nitrobenzyl)urea: Similar structure but with the nitro group in the para position.
1-(3-Aminobenzyl)urea: Reduction product of 1-(3-Nitrobenzyl)urea
Uniqueness: this compound is unique due to its meta-nitro substitution, which influences its reactivity and photochemical properties. This positional isomerism can lead to different reaction pathways and applications compared to its ortho and para counterparts .
属性
分子式 |
C8H9N3O3 |
|---|---|
分子量 |
195.18 g/mol |
IUPAC 名称 |
(3-nitrophenyl)methylurea |
InChI |
InChI=1S/C8H9N3O3/c9-8(12)10-5-6-2-1-3-7(4-6)11(13)14/h1-4H,5H2,(H3,9,10,12) |
InChI 键 |
JOQZPQFAWWRFDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[[4-Amino-6-[(2,6-dichlorophenyl)methyl]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B8302803.png)











